4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
Description
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage
Properties
Molecular Formula |
C28H39N3O5 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-15-26(32)29-22-27(33)31-30-21-23-16-18-24(19-17-23)36-28(34)25-14-13-20-35-25/h13-14,16-21H,2-12,15,22H2,1H3,(H,29,32)(H,31,33)/b30-21+ |
InChI Key |
GEVKJEHNGLKAPX-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazone. For instance, tetradecanamidoacetyl hydrazide can be reacted with an appropriate aldehyde under acidic or basic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with furan-2-carboxylic acid under conditions that promote ester bond formation, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential therapeutic applications:
-
Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures showed significant inhibition of cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
Compound Cell Line % Cell Viability 4a HepG2 35.01 4b MCF-7 40.22 Doxorubicin HepG2 0.62 - Mechanism of Action: The anticancer properties are attributed to the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Inhibition Studies: Research has shown that the compound exhibits antibacterial activity against pathogens such as E. coli and S. aureus.
Compound Microorganism Inhibition Zone (mm) MIC (μg/mL) 4b E. coli 10.5 280 4a S. aureus 13 265
These results suggest that this compound could serve as a lead for developing new antimicrobial agents.
Materials Science
The structural characteristics of the compound make it suitable for applications in materials science:
- Polymer Synthesis: The presence of reactive functional groups allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of the compound demonstrated significant anticancer efficacy compared to standard treatments like doxorubicin. The findings indicated that specific modifications to the hydrazone moiety could enhance cytotoxicity.
Case Study 2: Antimicrobial Potential
In a comparative analysis of antimicrobial activity, derivatives of the compound were tested against clinical strains of bacteria. The results highlighted that certain substitutions on the furan ring improved antibacterial potency, suggesting a pathway for optimizing drug formulations.
Mechanism of Action
The mechanism of action of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydrazone linkage can form hydrogen bonds with the target protein, stabilizing the compound-protein complex and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetyl)hydrazono)methyl)-2-methoxyphenyl furan-2-carboxylate
- 4-((E)-{2-[2-(Tetradecanoylamino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to its specific combination of a furan ring, a phenyl group, and a hydrazone linkage. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Biological Activity
The compound 4-((2-(2-tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a hydrazone derivative that has garnered interest in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₉H₃₃N₃O₃
- Molecular Weight: 341.49 g/mol
The compound features a furan ring, a hydrazone linkage, and a tetradecanamido group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-((2-(2-tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 to 50 µg/mL, highlighting their potential as antimicrobial agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of hydrazone derivatives have been extensively studied in cancer cell lines. In vitro assays demonstrated that 4-((2-(2-tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 10 µM for MCF-7 cells and 15 µM for HeLa cells, indicating a promising anticancer potential .
The proposed mechanism of action for the anticancer activity of this compound involves the induction of apoptosis through the activation of caspase pathways. Specifically, studies have shown that treatment with the compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting cell death in malignant cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including 4-((2-(2-tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate). The results indicated that this compound significantly inhibited the growth of E. coli with an MIC of 25 µg/mL. The study concluded that modifications in the hydrazone structure could enhance antimicrobial activity .
Case Study 2: Anticancer Activity in Cell Lines
Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that it effectively reduced cell viability in MCF-7 and HeLa cells by inducing apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound, supporting its potential as an anticancer agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
